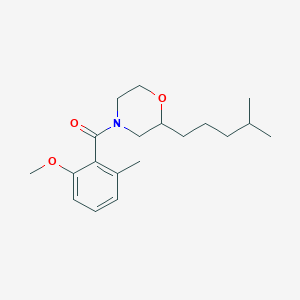![molecular formula C13H15Cl2NO B5453815 1-[5-(3-chloro-2-methylphenyl)furan-2-yl]-N-methylmethanamine;hydrochloride](/img/structure/B5453815.png)
1-[5-(3-chloro-2-methylphenyl)furan-2-yl]-N-methylmethanamine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[5-(3-chloro-2-methylphenyl)furan-2-yl]-N-methylmethanamine;hydrochloride is a chemical compound that belongs to the class of furan derivatives. This compound is characterized by the presence of a furan ring substituted with a 3-chloro-2-methylphenyl group and an N-methylmethanamine group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(3-chloro-2-methylphenyl)furan-2-yl]-N-methylmethanamine typically involves the following steps:
Formation of the furan ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Substitution with 3-chloro-2-methylphenyl group: This step involves the introduction of the 3-chloro-2-methylphenyl group onto the furan ring. This can be achieved through electrophilic aromatic substitution reactions.
Introduction of N-methylmethanamine group:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
1-[5-(3-chloro-2-methylphenyl)furan-2-yl]-N-methylmethanamine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The compound can undergo reduction reactions to form corresponding alcohols or amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) can be used under basic conditions.
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-[5-(3-chloro-2-methylphenyl)furan-2-yl]-N-methylmethanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-[5-(3-chloro-2-methylphenyl)furan-2-yl]-N-methylmethanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 1-[5-(3-chloro-2-methylphenyl)furan-2-yl]-N-(furan-2-ylmethyl)methanamine
- 1-[5-(3-chloro-2-methylphenyl)furan-2-yl]-N-[(oxolan-2-yl)methyl]methanamine
Uniqueness
1-[5-(3-chloro-2-methylphenyl)furan-2-yl]-N-methylmethanamine is unique due to its specific substitution pattern and the presence of the N-methylmethanamine group. This structural uniqueness may confer distinct chemical and biological properties, making it valuable for specific research and industrial applications.
特性
IUPAC Name |
1-[5-(3-chloro-2-methylphenyl)furan-2-yl]-N-methylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO.ClH/c1-9-11(4-3-5-12(9)14)13-7-6-10(16-13)8-15-2;/h3-7,15H,8H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBECNUSRKQCKGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)C2=CC=C(O2)CNC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
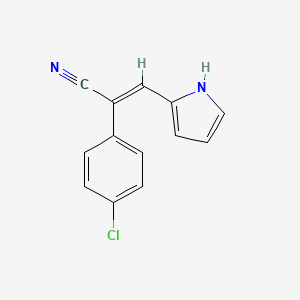
![N-{1-[1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]ethyl}formamide](/img/structure/B5453748.png)
![3-(3-chlorophenyl)-7-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5453752.png)
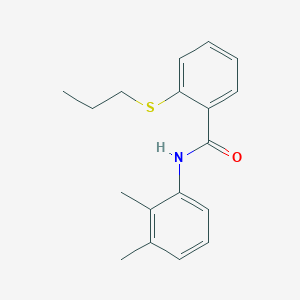
![4-N-(2-bromo-4-methylphenyl)-2-N-[(E)-(3-iodophenyl)methylideneamino]-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine](/img/structure/B5453762.png)
![4-amino-N'-[2-oxo-2-(1-piperidinyl)ethoxy]-1,2,5-oxadiazole-3-carboximidamide](/img/structure/B5453763.png)
![5-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B5453771.png)
![3-(4-FLUOROPHENYL)-2-METHYL-7-(THIOPHEN-3-YL)PYRAZOLO[1,5-A]PYRIMIDINE](/img/structure/B5453775.png)
![(E)-3-[4-(DIFLUOROMETHOXY)ANILINO]-1-(4-METHYLPHENYL)-2-PROPEN-1-ONE](/img/structure/B5453782.png)
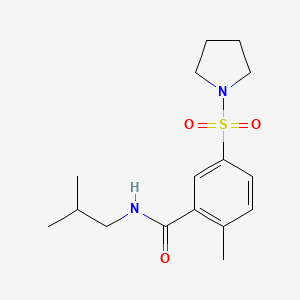
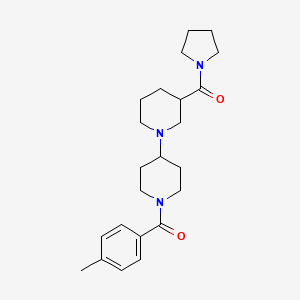
![N-(2-chloro-4-methylphenyl)-4-[6-(1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5453822.png)

